(E)-2-amino-2-(fluoromethyl)-5-guanidinopent-3-enoic acid
Description
Alpha-Fluoromethyl-3,4-dehydroarginine is a fluorinated derivative of arginine, characterized by the presence of a fluoromethyl group and a double bond in its structure
Properties
CAS No. |
109857-48-9 |
|---|---|
Molecular Formula |
C7H13FN4O2 |
Molecular Weight |
204.2 g/mol |
IUPAC Name |
(E)-2-amino-5-(diaminomethylideneamino)-2-(fluoromethyl)pent-3-enoic acid |
InChI |
InChI=1S/C7H13FN4O2/c8-4-7(11,5(13)14)2-1-3-12-6(9)10/h1-2H,3-4,11H2,(H,13,14)(H4,9,10,12)/b2-1+ |
InChI Key |
UDWPEHOXJIIOEY-OWOJBTEDSA-N |
SMILES |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
Isomeric SMILES |
C(/C=C/C(CF)(C(=O)O)N)N=C(N)N |
Canonical SMILES |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
Synonyms |
alpha-fluoromethyl-3,4-dehydroarginine alpha-FMDA alpha-monofluoromethyl-3,4-dehydroarginine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Fluoromethyl-3,4-dehydroarginine typically involves the introduction of a fluoromethyl group into the arginine molecule. This can be achieved through various synthetic routes, including:
Fluorination Reactions: Utilizing fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to introduce the fluoromethyl group.
Dehydrogenation: Employing dehydrogenation reactions to introduce the double bond in the arginine structure.
Industrial Production Methods
Industrial production of alpha-Fluoromethyl-3,4-dehydroarginine may involve large-scale fluorination and dehydrogenation processes, optimized for yield and purity. These methods often require stringent reaction conditions and specialized equipment to handle the reactive fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
Alpha-Fluoromethyl-3,4-dehydroarginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the fluoromethyl group under mild conditions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Alpha-Fluoromethyl-3,4-dehydroarginine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and diagnostic probes.
Mechanism of Action
The mechanism of action of alpha-Fluoromethyl-3,4-dehydroarginine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity and modulation of signal transduction processes.
Comparison with Similar Compounds
Alpha-Fluoromethyl-3,4-dehydroarginine can be compared with other fluorinated arginine derivatives, such as:
Alpha-Fluoromethylarginine: Lacks the double bond present in alpha-Fluoromethyl-3,4-dehydroarginine.
3,4-Dehydroarginine: Does not contain the fluoromethyl group.
Fluoromethylornithine: A fluorinated derivative of ornithine, differing in the amino acid backbone.
The uniqueness of alpha-Fluoromethyl-3,4-dehydroarginine lies in its combined fluoromethyl and dehydro modifications, which confer distinct chemical and biological properties.
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